BenchChemオンラインストアへようこそ!

Monoolein

Lyotropic liquid crystals Cubosomes Phase behavior

Monoolein (CAS 129731-08-4), also referred to as 1-oleoyl-rac-glycerol or glyceryl monooleate (GMO), is an amphiphilic monoglyceride composed of a glycerol backbone esterified with a single oleic acid (C18:1) chain. This molecular architecture yields a wedge-shaped geometry with a critical packing parameter (CPP) greater than 1, which thermodynamically drives the spontaneous self-assembly into inverse bicontinuous cubic phases (Pn3m, Ia3d) and inverse hexagonal (HII) liquid crystalline structures upon hydration.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 129731-08-4
Cat. No. B165414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoolein
CAS129731-08-4
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1
InChIKeyRZRNAYUHWVFMIP-GDCKJWNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoolein CAS 129731-08-4: Pharmaceutical-Grade Specifications and Core Characteristics for Formulation Scientists


Monoolein (CAS 129731-08-4), also referred to as 1-oleoyl-rac-glycerol or glyceryl monooleate (GMO), is an amphiphilic monoglyceride composed of a glycerol backbone esterified with a single oleic acid (C18:1) chain [1]. This molecular architecture yields a wedge-shaped geometry with a critical packing parameter (CPP) greater than 1, which thermodynamically drives the spontaneous self-assembly into inverse bicontinuous cubic phases (Pn3m, Ia3d) and inverse hexagonal (HII) liquid crystalline structures upon hydration [1]. The compound is commercially available as a pale yellow viscous liquid or waxy solid with a melting point range of 35–37°C and a density of approximately 0.94 g/cm³ at 35°C .

Monoolein vs. Alternative Polar Lipids: Why Structural Analogues Cannot Simply Be Substituted in Cubic Phase Formulations


Generic substitution of monoolein with structurally similar polar lipids—such as phytantriol (PT), glycerol dioleate (GDO), or saturated monoglycerides—routinely fails in pharmaceutical and industrial applications because these alternatives exhibit fundamentally different phase behavior, chemical stability, and biological interaction profiles. Monoolein's unique combination of a single unsaturated C18:1 acyl chain and a glycerol headgroup produces a precise spontaneous curvature that yields robust inverse bicontinuous cubic phases across a broad hydration window [1]. Phytantriol, while also capable of forming cubic phases, lacks the ester bond that makes monoolein hydrolytically labile—a property that can be either a liability or an intentional design feature depending on the application [1]. Glycerol dioleate and saturated monoglycerides, in contrast, fail to form stable cubic phases at all under equivalent conditions, instead producing lamellar or emulsified microemulsion phases that lack the tortuous diffusion pathways and high internal surface area required for sustained drug release [2]. Furthermore, the choice of steric stabilizer co-formulated with monoolein (e.g., poloxamer 407 versus poloxamer 188) produces measurable differences in hemolytic activity, underscoring that the entire formulation matrix—not merely the lipid component—demands rigorous evidence-based selection [3].

Monoolein CAS 129731-08-4: Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Comparative Lyotropic Phase Behavior: Monoolein Produces Inverse Bicontinuous Cubic Phases That Glycerol Dioleate and Saturated Monoglycerides Cannot Form

Monoolein self-assembles into inverse bicontinuous cubic phases (Pn3m, Ia3d) with exceptionally high interfacial surface areas of up to approximately 400 m²/g [1]. In contrast, glycerol dioleate (diolein) and saturated monoglycerides fail to form stable cubic phases under equivalent aqueous conditions, instead producing lamellar or emulsified microemulsion phases [2]. The addition of capric acid to monoolein triggers concentration-dependent phase transitions from inverse primitive cubic to inverse double-diamond cubic to inverse hexagonal (HII) to emulsified microemulsions, demonstrating the precise structural control afforded by monoolein-based systems that cannot be replicated with alternative lipids [2].

Lyotropic liquid crystals Cubosomes Phase behavior Drug delivery

Comparative Drug Release Kinetics: Monoolein Cubic Particles Exhibit Slower Porphyrin Transfer Than Solid Lipid Nanoparticles and Monoolein Vesicles

In direct head-to-head comparisons using a flow cytometric technique, monoolein cubic particles demonstrated a lower rate and amount of porphyrin transfer compared to trimyristin solid lipid nanoparticles (SLN) [1]. Additionally, the transfer rate and amount of porphyrin from monoolein vesicles to acceptor multilamellar vesicles (MLV) was higher than from monoolein cubic particles [2]. This differential release behavior is attributed to the sponge-like structure of the cubic phase and its high specific bilayer/water interfacial area, which together retard drug diffusion [1][2].

Drug release kinetics Cubosomes Flow cytometry Lipid nanoparticles

Comparative Chemical Stability: Phytantriol as a Hydrolysis-Resistant Alternative When Low/High pH Formulations Are Required

Monoolein contains an ester bond that is susceptible to hydrolysis, particularly under conditions of extreme pH [1]. This hydrolytic lability is a critical differentiating property when selecting between monoolein and phytantriol (PT) for cubic phase formulations. Phytantriol, which lacks the ester bond, represents a more chemically stable alternative when formulations require high or low pH environments [1]. The hydrolysis and oxidation of monoolein have been identified as the primary mechanisms responsible for cubic phase breakdown, with a monoolein cubic phase showing stability at 45°C for 56 days before decomposing into separate oily and aqueous phases by day 70 [2].

Chemical stability Hydrolysis Ester bond Phytantriol Formulation pH

Comparative Hemolytic Activity: Monoolein/Poloxamer 407 Dispersions Exhibit Detectable but Low Hemolysis Relative to Other Cubic Phase Formulations

Dispersed cubic phases based on monoolein and poloxamer 407 exhibit very low but detectable hemolytic activity. In comparative studies, the hemolytic activity of monoolein/poloxamer 407 cubic phases was measured against cubic phases formulated with monoolein and poloxamer 188, as well as against formulations based on soy phosphatidylcholine, glycerol dioleate, polysorbate 80, and the parenteral fat emulsion Lipofundin MCT 20% [1]. Poloxamer 188, unlike poloxamer 407, is approved for parenteral administration, making the choice of stabilizer a critical procurement consideration for intravenous applications [1].

Hemocompatibility Parenteral delivery Poloxamer 407 Poloxamer 188 Cubic nanoparticles

Comparative Percutaneous Penetration Enhancement: Cisplatin Penetration Doubled in the Presence of Monoolein

Research demonstrates that in the presence of monoolein, the penetration of the chemotherapeutic drug cisplatin is doubled [1]. This quantifiable enhancement effect positions monoolein as a functional penetration enhancer in addition to its role as a structural matrix for drug encapsulation. While the precise mechanism is not fully elucidated in this dataset, the twofold increase represents a measurable and procurement-relevant differentiation relative to formulations lacking monoolein.

Penetration enhancement Cisplatin Transdermal delivery Monoolein

Monoolein CAS 129731-08-4: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Sustained-Release Parenteral or Topical Drug Delivery Requiring Cubic Phase Matrices

Monoolein-based cubosomes and bulk cubic phases are indicated when the formulation objective demands prolonged, diffusion-controlled drug release. Evidence demonstrates that monoolein cubic particles release porphyrin more slowly than both solid lipid nanoparticles and monoolein vesicles [1], supporting their use in depot formulations, long-acting injectables, and sustained-release topical gels. The cubic phase's tortuous aqueous nanochannels and high internal surface area (~400 m²/g) [2] provide a structural basis for this controlled release behavior.

Transdermal and Topical Formulations Leveraging Monoolein's Penetration Enhancement

Monoolein is an evidence-supported choice for transdermal and topical formulations where enhanced active pharmaceutical ingredient (API) penetration is required. The quantifiable doubling of cisplatin penetration in the presence of monoolein [1] establishes a clear procurement rationale. Furthermore, in vivo studies in nude BALB/c mice demonstrated that monoolein cubic phases delivered δ-aminolevulinic acid (ALA) and its methylester (m-ALA) with intense and homogeneous fluorescence, with two-photon microscopy revealing that the lipid cubic formulations penetrated into micro-fissures of the skin and acted as reservoirs for the active substance [2].

Advanced Lyotropic Liquid Crystal Research and Cubosome Development

Monoolein is the benchmark lipid for fundamental and applied research in lyotropic liquid crystalline phase behavior, owing to its well-characterized phase diagram and its ability to form inverse bicontinuous cubic phases (Pn3m, Ia3d) that alternative lipids such as glycerol dioleate and saturated monoglycerides cannot replicate [1]. The addition of co-lipids such as capric acid enables systematic tuning of mesophase identity from inverse primitive cubic to inverse double-diamond cubic to inverse hexagonal (HII) to emulsified microemulsions [1]. This structural versatility makes monoolein the preferred starting material for high-throughput screening of lipid nanoparticle libraries and for establishing structure-property relationships in soft matter research [2].

pH-Neutral Formulations Where Ester Hydrolysis Is Not a Limiting Factor

Monoolein is optimally deployed in formulations intended for near-neutral pH environments where hydrolytic degradation of the ester bond is minimized. While monoolein's ester lability precludes its use in strongly acidic or basic formulations—where phytantriol is the more stable alternative [1]—the vast majority of pharmaceutical and cosmetic applications operate within pH ranges where monoolein's established performance, regulatory familiarity, and well-documented cubic phase behavior outweigh stability concerns. The cubic phase remains intact at 45°C for 56 days before detectable breakdown [2], indicating sufficient stability for many topical and short-to-medium-term storage applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.